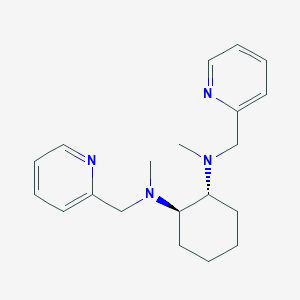

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine

CAS No.:

Cat. No.: VC18300391

Molecular Formula: C20H28N4

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H28N4 |

|---|---|

| Molecular Weight | 324.5 g/mol |

| IUPAC Name | (1R,2R)-1-N,2-N-dimethyl-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine |

| Standard InChI | InChI=1S/C20H28N4/c1-23(15-17-9-5-7-13-21-17)19-11-3-4-12-20(19)24(2)16-18-10-6-8-14-22-18/h5-10,13-14,19-20H,3-4,11-12,15-16H2,1-2H3/t19-,20-/m1/s1 |

| Standard InChI Key | HDQFPJIZHWFWTR-WOJBJXKFSA-N |

| Isomeric SMILES | CN(CC1=CC=CC=N1)[C@@H]2CCCC[C@H]2N(C)CC3=CC=CC=N3 |

| Canonical SMILES | CN(CC1=CC=CC=N1)C2CCCCC2N(C)CC3=CC=CC=N3 |

Introduction

Structural Characteristics

Molecular Architecture and Stereochemistry

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine features a cyclohexane backbone substituted with two methyl groups and two pyridin-2-ylmethyl moieties at the 1 and 2 nitrogen atoms. The stereochemistry is defined by the rel-(1R,2R) configuration, which imposes a specific spatial arrangement critical for its interactions in chiral environments. The compound’s isomeric SMILES string, CN(CC1=CC=CC=N1)[C@@H]2CCCC[C@H]2N(C)CC3=CC=CC=N3, confirms the relative configuration of the stereocenters .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 515124-12-6 |

| Molecular Formula | |

| Molecular Weight | 324.5 g/mol |

| IUPAC Name | (1R,2R)-1-N,2-N-dimethyl-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine |

| InChI Key | HDQFPJIZHWFWTR-WOJBJXKFSA-N |

The pyridyl groups enhance the compound’s ability to coordinate transition metals, while the methyl substituents modulate steric hindrance, potentially influencing catalytic activity .

Synthesis and Preparation

Challenges in Stereochemical Control

Achieving high enantiomeric excess (ee) in such syntheses remains challenging. Asymmetric catalysis using chiral catalysts or enzymatic methods could improve stereoselectivity, but no studies have yet explored these routes for this compound .

Physicochemical Properties

Solubility and Stability

Limited experimental data are available, but the compound’s solubility can be inferred from structural analogs. The presence of pyridyl groups suggests moderate solubility in polar organic solvents like chloroform or methanol, while the cyclohexane backbone may reduce water solubility . Stability under ambient conditions is likely comparable to other diamine ligands, though air sensitivity necessitates storage under inert atmospheres .

Thermal Characteristics

Related diamines, such as (1R,2R)-1,2-diaminocyclohexane, exhibit melting points between 41–45°C and boiling points of 86–88°C at 23 mmHg . These properties highlight the influence of the cyclohexane ring on thermal stability, suggesting similar behavior for the target compound.

| Ligand | Metal Compatibility | Application Example |

|---|---|---|

| (1R,2R)-1,2-Diaminocyclohexane | Pd, Ru | Asymmetric hydrogenation |

| 2,2'-Bipyridine | Fe, Cu | Oxidation reactions |

| Target Compound | Pd, Ni (predicted) | Cross-coupling (hypothetical) |

Pharmaceutical Chemistry

The compound’s chiral centers and nitrogen-rich structure position it as a potential pharmacophore. Similar diamines serve as intermediates in antitumor agents and enzyme inhibitors . Functionalization of the pyridyl groups could yield derivatives with enhanced bioavailability or target specificity.

Comparison with Related Compounds

Trans-(1R,2R)-N,N'-Dimethyl-cyclohexane-1,2-diamine

This simpler diamine lacks pyridyl groups but shares the R,R-configuration. It is employed in asymmetric catalysis, demonstrating that stereochemistry alone can dictate enantioselectivity. The target compound’s pyridyl moieties may offer additional π-π interactions, broadening substrate scope in catalytic applications.

2,2'-Bipyridine Derivatives

While 2,2'-bipyridine is a classic ligand in coordination chemistry, its rigid structure contrasts with the flexibility of the cyclohexane backbone in the target compound. This flexibility could enable adaptive binding to metal centers, improving catalytic efficiency in sterically demanding reactions .

Future Research Directions

Synthesis Optimization

Developing enantioselective routes to obtain the pure R,R enantiomer is critical. Techniques like kinetic resolution or chiral pool synthesis should be explored to eliminate the need for racemic mixtures .

Characterization Studies

Comprehensive characterization via NMR, X-ray crystallography, and mass spectrometry is needed to confirm the compound’s structure and stereochemistry. Thermodynamic studies could elucidate its stability under reaction conditions.

Application Testing

Screening the compound in model reactions (e.g., Heck coupling, asymmetric epoxidation) will validate its catalytic potential. In pharmaceutical contexts, cytotoxicity assays and molecular docking studies could identify therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume